N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by functionalization at various positions to introduce the piperidine and methoxyethyl groups. Common reagents used in these reactions include:
Indole derivatives: Starting materials for the core structure.
Piperidine derivatives: For introducing the piperidine moiety.
Methoxyethyl halides: For the methoxyethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure: To optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
912879-01-7 |
---|---|
Molecular Formula |
C26H36N4O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxamide |
InChI |
InChI=1S/C26H36N4O3/c1-18-14-19(2)16-29(15-18)11-7-10-27-25(31)21-17-30(12-13-33-4)26(32)24-23(21)20-8-5-6-9-22(20)28(24)3/h5-6,8-9,17-19H,7,10-16H2,1-4H3,(H,27,31) |
InChI Key |
XCKNENIRKWNQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.